Scaffold Molecular Weight Advantage: Lighter Core vs. Aralkylthio Analog Permits Higher Ligand Efficiency
The target compound has a molecular weight of 280.39 g/mol , which is 94.1 g/mol (25.1%) lighter than the closest 2-thioimidazole congener available in PubChem, 2-((4-fluorobenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole (CID 49671800; MW = 374.5 g/mol; rotatable bonds = 5) [1]. The target compound possesses fewer rotatable bonds (3 vs. 5 by structural count from its SMILES) and lower calculated lipophilicity (estimated CLogP ~4.6 vs. 6.1 for CID 49671800), which together predict superior aqueous solubility and reduced non-specific binding. For lead optimization campaigns operating under Lipinski and ligand-efficiency constraints, this represents a meaningful physicochemical advantage [1].
| Evidence Dimension | Molecular weight and scaffold size |
|---|---|
| Target Compound Data | MW = 280.39 g/mol; C17H16N2S; Rotatable bonds ≈ 3 (S-Me, N-Ph, C-p-tolyl); Estimated CLogP ≈ 4.6 |
| Comparator Or Baseline | 2-((4-fluorobenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole (PubChem CID 49671800); MW = 374.5 g/mol; C23H19FN2S; Rotatable bonds = 5 (Cactvs); XLogP3-AA = 6.1 |
| Quantified Difference | ΔMW = −94.1 g/mol (−25.1%); ΔRotatable bonds = −2; ΔCLogP ≈ −1.5 log units |
| Conditions | Physicochemical properties (MW from CheMenu product specification; comparator properties from PubChem computed descriptors [Cactvs/XLogP3]) |
Why This Matters
A 25% reduction in molecular weight while retaining the same 1,5-diarylimidazole pharmacophore enables higher ligand efficiency and better compliance with lead-like property guidelines during fragment-to-lead or hit-to-lead optimization.
- [1] PubChem. 2-((4-fluorobenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole. PubChem CID 49671800. Molecular Weight 374.5 g/mol, XLogP3-AA 6.1, Rotatable Bond Count 5. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/49671800 (accessed 2025). View Source
